4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide
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Overview
Description
4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target mycobacterium tuberculosis h37ra and tyrosine kinases .
Mode of Action
Similar compounds have been shown to inhibit the activity of tyrosine kinases and exhibit significant activity against Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
Compounds with similar structures have been found to affect the pathways related to mycobacterium tuberculosis h37ra and tyrosine kinases .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra and inhibit the activity of tyrosine kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine and pyridine intermediates, followed by their coupling with the oxane and carboxamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide
- N-(pyridin-4-yl)pyrazin-2-yl derivatives
- Phenylpyrazine compounds
Uniqueness
This compound is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-phenyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21(22(8-14-28-15-9-22)18-4-2-1-3-5-18)26-16-19-20(25-13-12-24-19)17-6-10-23-11-7-17/h1-7,10-13H,8-9,14-16H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQSQQNXGYWKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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